MW, TPSA & XLogP3 Differentiation
The iodine atom in 1-(4-iodobenzyl)-1H-pyrazol-4-amine elevates molecular weight by 91.4 Da relative to the 4‑chloro analog and increases calculated lipophilicity by approximately 0.6–0.8 log units compared to the non‑halogenated parent. These differences are critical for membrane partitioning, protein binding, and off‑target promiscuity assessments .
| Evidence Dimension | Molecular Weight (g·mol⁻¹) |
|---|---|
| Target Compound Data | 299.11 |
| Comparator Or Baseline | 1-(4-Chlorobenzyl)-1H-pyrazol-4-amine: 207.66; 1-Benzyl-1H-pyrazol-4-amine: 173.21; 1-(4-Bromobenzyl)-1H-pyrazol-4-amine: ~252.1 |
| Quantified Difference | +91.45 Da vs. Cl; +125.90 Da vs. H; +47.0 Da vs. Br |
| Conditions | Calculated from molecular formula; MW confirmed by mass spectrometry in vendor CoA |
Why This Matters
Procurement of the iodo compound is essential when heavy molecular weight or elevated lipophilicity is required for SAR exploration, as lighter analogs cannot recapitulate these physicochemical parameters.
